Arachidonoyl 2'-fluoroethylamide Arachidonoyl 2'-fluoroethylamide Arachidonoyl-2/'-fluoroethylamide (2-fluoro AEA) is an analog of anandamide in which the alcohol of the ethanolamide group has been removed and replaced with a fluorine atom. This substitution adds considerably increased binding affinity for the CB1 receptor (Kis = 26.7 and 908 nM for CB1 and CB2, respectively). It also contributes additional selectivity, in that binding to CB2 is decreased relative to AEA. However, the in vivo activity of 2-fluoro AEA is enhanced much less than the binding affinity, because the analog remains a good substrate for FAAH and is rapidly hydrolyzed by this enzyme.
Brand Name: Vulcanchem
CAS No.: 166100-37-4
VCID: VC21077569
InChI: InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF
Molecular Formula: C22H36FNO
Molecular Weight: 349.5 g/mol

Arachidonoyl 2'-fluoroethylamide

CAS No.: 166100-37-4

Cat. No.: VC21077569

Molecular Formula: C22H36FNO

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

Arachidonoyl 2'-fluoroethylamide - 166100-37-4

Specification

Description Arachidonoyl-2/'-fluoroethylamide (2-fluoro AEA) is an analog of anandamide in which the alcohol of the ethanolamide group has been removed and replaced with a fluorine atom. This substitution adds considerably increased binding affinity for the CB1 receptor (Kis = 26.7 and 908 nM for CB1 and CB2, respectively). It also contributes additional selectivity, in that binding to CB2 is decreased relative to AEA. However, the in vivo activity of 2-fluoro AEA is enhanced much less than the binding affinity, because the analog remains a good substrate for FAAH and is rapidly hydrolyzed by this enzyme.
CAS No. 166100-37-4
Molecular Formula C22H36FNO
Molecular Weight 349.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
Standard InChI Key DOGHEWWVBBVYEY-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF
Appearance Assay:≥98%A solution in ethanol

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